molecular formula C10H10N2O3 B1420744 Methyl 6-methoxy-1H-indazole-3-carboxylate CAS No. 885278-53-5

Methyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1420744
CAS No.: 885278-53-5
M. Wt: 206.2 g/mol
InChI Key: QCRFOISODBNEHE-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indazole-3-carboxylate is a high-purity indazole derivative designed for advanced chemical synthesis and pharmaceutical research. This methyl ester is a key synthetic intermediate for accessing a diverse array of functionalized indazoles, a privileged scaffold in medicinal chemistry . The 6-methoxy substitution on the indazole ring is a valuable structural motif that can influence the compound's electronic properties, solubility, and biological activity. Researchers utilize this building block in the discovery and development of novel kinase inhibitors, as the indazole core is a known bioisostere for indoles and can promote strong hydrogen bonding within enzyme hydrophobic pockets . It serves as a crucial precursor for the preparation of targeted synthetic molecules and their potential metabolites . Further transformations of the ester functional group, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, enable extensive structure-activity relationship (SAR) studies. This product is intended for research applications only, including pharmaceutical development, biochemical profiling, and as a starting material in synthetic chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRFOISODBNEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676897
Record name Methyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-53-5
Record name Methyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Methoxy-1H-Indazole-3-Carboxylic Acid

The synthesis of 6-methoxy-1H-indazole-3-carboxylic acid, a precursor to methyl 6-methoxy-1H-indazole-3-carboxylate, involves a three-stage reaction using 6-methoxyisatin as the starting material.

Reaction Conditions:

  • Stage 1: 6-methoxyisatin reacts with sodium hydroxide in water at 20-50°C for 1.5 hours.
  • Stage 2: The product from stage 1 reacts with sulfuric acid and sodium nitrite in water at 0°C for 0.75 hours.
  • Stage 3: The product from stage 2 reacts with hydrochloric acid and tin(II) chloride in water at 0°C for 1.16667 hours.

Procedure:

  • Dilute the substituted isatin (22.1 mmol) with 1 N sodium hydroxide (24 mL) and heat at 50°C for 30 minutes. Allow the burgundy solution to cool to room temperature and maintain for 1 hour.
  • Cool the reaction mixture to 0°C and treat with a 0°C solution of sodium nitrite (22.0 mmol) in water (5.5 mL). Add this solution through a pipette submerged below the surface of a vigorously stirred solution of sulfuric acid (2.3 mL) in water (45 mL) at 0°C. The addition should take 15 minutes, and the reaction should be maintained for an additional 30 minutes.
  • Add a cold (0°C) solution of tin (II) chloride dihydrate (52.7 mmol) in concentrated hydrochloric acid (20 mL) to the reaction mixture over 10 minutes and maintain the reaction mixture for 60 minutes.
  • Isolate the precipitated solids by filtration, wash with water, and dry to obtain a quantitative mass balance. Use this material directly in the next step without further purification due to its sufficient purity (as determined by 1H NMR and LC/MS). Alternatively, recrystallize the acid from acetic acid to provide pure material.

Preparation of this compound

To prepare ethyl esters from the acids using sulfuric acid in ethanol.

Stock Solution Preparation

To prepare stock solutions of this compound, use the following table as a guide:

Prepare stock solution
1 mg 5 mg
1 mM 4.8497 mL 24.2485 mL
5 mM 0.9699 mL 4.8497 mL
10 mM 0.485 mL 2.4249 mL

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and various substituted indazoles depending on the reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Overview
Methyl 6-methoxy-1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity.

Case Study
Research has demonstrated that derivatives of this compound exhibit promising results in inhibiting enzyme activity related to cancer progression. For instance, studies have shown that specific modifications to the indazole structure can increase its bioactivity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Biochemical Research

Enzyme Inhibition
This compound is extensively used in studies focused on enzyme inhibition. Its ability to interact with various enzymes provides insights into metabolic pathways and therapeutic targets for diseases such as cancer.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundEnzyme A12.5
This compoundEnzyme B8.4

Material Science

Novel Materials Development
The unique chemical properties of this compound make it suitable for developing novel materials, including polymers and coatings. These materials often exhibit enhanced performance characteristics due to the compound's structural attributes.

Application Example
In one study, the incorporation of this indazole derivative into polymer matrices improved thermal stability and mechanical strength, indicating its potential use in advanced material applications .

Agricultural Chemistry

Agrochemical Development
this compound is being explored for its potential role in developing effective agrochemicals. Research focuses on its application in pest control solutions that are environmentally friendly.

Research Findings
Field trials have indicated that formulations containing this compound can reduce pest populations while minimizing adverse environmental impacts, making it a candidate for sustainable agricultural practices .

Analytical Chemistry

Detection and Quantification
This compound is utilized in analytical methods for detecting and quantifying specific biomolecules. Its role is crucial in various fields, including environmental monitoring and food safety.

Data Table: Analytical Methods Using this compound

MethodApplicationDetection Limit (µg/mL)Reference
HPLCFood Safety0.5
LC-MSEnvironmental Monitoring0.2

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The methoxy and carboxylate groups can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers and Ester Variants

Several analogs differ in the position of substituents or the ester group (methyl vs. ethyl). These variations significantly impact solubility, reactivity, and biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
Methyl 6-methoxy-1H-indazole-3-carboxylate 885278-53-5 C₁₀H₁₀N₂O₃ 206.20 6-OCH₃, 3-COOCH₃ 0.98 (reference)
Ethyl 5-methoxy-1H-indazole-3-carboxylate 865887-07-6 C₁₁H₁₂N₂O₃ 220.23 5-OCH₃, 3-COOCH₂CH₃ 0.97
Methyl 4-methoxy-1H-indazole-3-carboxylate 858671-77-9 C₁₀H₁₀N₂O₃ 206.20 4-OCH₃, 3-COOCH₃ 0.96
Ethyl 6-methoxy-1H-indazole-3-carboxylate 885278-95-5 C₁₁H₁₂N₂O₃ 220.23 6-OCH₃, 3-COOCH₂CH₃ 0.96

Key Observations :

  • Ethyl esters (e.g., Ethyl 6-methoxy-...) exhibit marginally higher molecular weights and slightly altered solubility profiles due to increased hydrophobicity compared to methyl esters .
  • Positional isomers (e.g., 4-methoxy vs. 6-methoxy) show distinct electronic environments, affecting their reactivity in substitution reactions. For instance, the 6-methoxy derivative’s electron-donating group enhances electrophilic aromatic substitution at position 5 .

Halogenated Derivatives

Halogenation introduces electronegative atoms, altering reactivity and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 6-bromo-1H-indazole-3-carboxylate 885278-42-2 C₉H₇BrN₂O₂ 255.07 6-Br, 3-COOCH₃
Methyl 5,6-dichloro-1H-indazole-3-carboxylate 885278-48-8 C₉H₆Cl₂N₂O₂ 245.06 5-Cl, 6-Cl, 3-COOCH₃

Key Observations :

  • Dichloro derivatives (e.g., 5,6-dichloro-...) are more lipophilic, impacting membrane permeability in biological assays .

Derivatives with Additional Functional Groups

Substituents like acetyl, methyl, or amino groups modify biological activity and synthetic utility:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate 2368870-45-3 C₁₂H₁₂N₂O₃ 232.24 1-Ac, 3-CH₃, 6-COOCH₃
Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate 1363380-69-1 C₁₀H₁₁N₃O₂ 205.21 6-NH₂, 1-CH₃, 3-COOCH₃

Key Observations :

  • Acetylated derivatives (e.g., 1-acetyl-...) are prone to hydrolysis under basic conditions, limiting their use in aqueous environments .
  • Amino-substituted analogs (e.g., 6-amino-...) serve as intermediates for further functionalization via diazotization or amide bond formation .

Biological Activity

Methyl 6-methoxy-1H-indazole-3-carboxylate (MMIC) is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of MMIC, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

MMIC is characterized by its indazole core, featuring a methoxy group at the 6-position and a carboxylate group at the 3-position. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 206.20 g/mol. This unique structure contributes to its reactivity and interaction with biological targets.

Enzyme Interaction

MMIC has been shown to interact with various enzymes, affecting their activity and function. For instance, it can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular metabolism. The compound's ability to modulate enzyme activity is crucial for its biological effects.

Cellular Effects

Research indicates that MMIC influences cell signaling pathways, gene expression, and overall cellular metabolism. It has been observed to induce apoptosis in cancer cell lines, such as K562 cells, through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway . This suggests that MMIC may serve as a potential anticancer agent by promoting programmed cell death in malignant cells.

Antitumor Activity

A notable study demonstrated that MMIC exhibits significant antitumor activity against K562 cells, with an IC50 value of 5.15 µM. The compound was found to selectively inhibit cancer cells while sparing normal cells (HEK-293) with an IC50 of 33.2 µM . The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent in cancer treatment.

Antibacterial and Antifungal Properties

Indazole derivatives, including MMIC, have shown antibacterial and antifungal activities. Preliminary studies suggest that MMIC may inhibit the growth of certain bacterial strains and fungi, although specific data on these effects are still emerging.

In Vivo Studies

In animal models, MMIC's dosage-dependent effects were observed. Higher doses resulted in significant alterations in cellular function and behavior, reinforcing the need for careful dosage management in potential therapeutic applications.

Table: Summary of Biological Activities of this compound

Activity Effect IC50 (µM) Cell Line/Model
AntitumorInduces apoptosis5.15K562
SelectivityNormal cells33.2HEK-293
AntibacterialInhibits growthTBDVarious bacterial strains
AntifungalInhibits growthTBDVarious fungal strains

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 6-methoxy-1H-indazole-3-carboxylate, and what are the critical parameters affecting its purity?

  • Methodological Answer : Synthesis typically involves esterification of indazole-3-carboxylic acid derivatives followed by methoxylation at the 6-position. Key parameters include reaction temperature (80–100°C for ester formation), anhydrous solvent conditions (e.g., DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity ≥95% is achievable, as noted for structurally similar indazole derivatives . Catalytic methods (e.g., palladium-mediated coupling) may enhance regioselectivity in methoxylation steps .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Methoxy protons resonate at δ ~3.9 ppm, while the ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : Definitive structural confirmation requires single-crystal analysis refined using SHELX software, which resolves bond angles and torsional strain .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 218.2 (C10H10N2O3) validates molecular weight .

Advanced Research Questions

Q. How can researchers address low crystallinity issues in this compound during X-ray diffraction analysis?

  • Methodological Answer :

  • Micro-Crystallization : Use mixed solvent systems (e.g., dichloromethane/hexane) to slow crystal growth and improve quality.
  • Twin Refinement : Employ SHELXL’s twin refinement algorithms if twinning is observed (e.g., pseudo-merohedral twinning) .
  • Powder XRD Validation : Compare experimental and simulated powder patterns to confirm phase purity and rule out polymorphism.

Q. What methodologies resolve conflicting bioactivity data between in vitro and in vivo models for this compound derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS to assess bioavailability and correlate with in vitro IC50 values.
  • Metabolite Identification : Use hepatic microsomal assays to identify active/inactive metabolites influencing in vivo efficacy.
  • Prodrug Strategies : Modify ester groups to enhance membrane permeability, referencing indazole analogs with improved in vivo activity .

Q. How can electronic effects of substituents on the indazole ring be systematically evaluated to enhance target binding affinity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the 5- or 7-positions.
  • Computational Modeling : Perform DFT calculations to map charge distribution and predict binding interactions with target proteins (e.g., kinases).
  • Binding Assays : Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), comparing results to SAR data for methyl-substituted analogs .

Q. What experimental approaches resolve discrepancies between predicted and observed NMR chemical shifts?

  • Methodological Answer :

  • Solvent/Concentration Effects : Re-run NMR in deuterated DMSO or CDCl3 at varying concentrations to assess aggregation or solvent shifts.
  • 2D NMR Techniques : Use HSQC/HMBC to assign ambiguous signals and confirm through-space coupling.
  • Cross-Validation with X-ray Data : Align NMR-derived dihedral angles with crystallographic bond geometries to resolve steric or electronic anomalies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-methoxy-1H-indazole-3-carboxylate
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Methyl 6-methoxy-1H-indazole-3-carboxylate

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